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Compound of Interest

Compound Name: Indobufen

Cat. No.: B1671881

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen (2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic acid) is a potent, reversible inhibitor of
platelet cyclooxygenase (COX), positioning it as a significant antiplatelet agent. This technical
guide provides a comprehensive overview of its chemical structure, physicochemical
properties, and pharmacological characteristics. Detailed methodologies for its synthesis and
key in vitro assays are presented to support further research and development. The document
also elucidates its mechanism of action through signaling pathway diagrams, offering a
valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

Indobufen is a racemic compound with the chemical formula C1sH17NOs. Its structure features
a butanoic acid moiety attached to a phenyl group, which in turn is linked to an isoindolinone
ring system.
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Identifier Value
IUPAC Name 2-[4-(1-Oxoisoindolin-2-yl)phenyl]butanoic acid
CAS Number 63610-08-2[1][2]
Molecular Formula C1sH17NOs
Molecular Weight 295.33 g/mol
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=
SMILES
0)C(=0)O
INChl=1S/C18H17NO3/c1-2-15(18(21)22)12-7-
inChi 9-14(10-8-12)19-11-13-5-3-4-6-
n
16(13)17(19)20/h3-10,15H,2,11H2,1H3,
(H,21,22)
Synonyms Ibustrin, K-2930, K-3920

Physicochemical Properties

The physicochemical properties of Indobufen are crucial for its formulation, absorption, and

distribution.

Property Value

Melting Point 182-184 °C
While an experimentally determined pKa value
is not readily available in the cited literature, as

pKa a carboxylic acid-containing compound, its pKa
is expected to be in the acidic range, influencing
its ionization state at physiological pH.

- - Water: Insoluble. - Ethanol: Slightly soluble. -

Solubility
DMSO: Soluble.

Appearance White to off-white solid
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Pharmacological Properties

Indobufen's primary pharmacological effect is the inhibition of platelet aggregation.

Pharmacodynamics

Indobufen is a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for
COX-1, which is the key enzyme in the synthesis of thromboxane Az (TXA2) in platelets. TXAz
IS a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX-1,
Indobufen effectively reduces TXA2 production, thereby inhibiting platelet aggregation. This
reversible inhibition allows for a faster recovery of platelet function upon discontinuation of the
drug compared to irreversible inhibitors like aspirin.

Pharmacokinetics

Parameter Description

Rapidly absorbed after oral administration, with
Absorption peak plasma concentrations reached in

approximately 2 hours.

Distribution Highly protein-bound (>99%).

Metabolism Metabolized in the liver.

Primarily excreted in the urine as both
Excretion unchanged drug and metabolites. The plasma

half-life is approximately 8 hours.

Signaling Pathway and Mechanism of Action

The mechanism of action of Indobufen centers on its inhibition of the arachidonic acid cascade
within platelets.
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Indobufen's Mechanism of Action

Arachidonic Acid Indobufen

Reversible
Inhibition

Cyclooxygenase-1 (COX-1)

Prostaglandin H2 (PGH2)

Thromboxane Synthase

Thromboxane A2 (TXA2)

Platelet Aggregation
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Mechanism of Indobufen via COX-1 Inhibition.

Experimental Protocols
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Synthesis of Indobufen

A common synthetic route to Indobufen involves the following key steps:

Synthetic Pathway for Indobufen
Reaction with —

Phthalic Anhydride P Phthalimide Intermediate P> Reduction Indobufen

Click to download full resolution via product page

2-(4-Aminophenyl)butanoic acid >

A generalized synthetic workflow for Indobufen.

Detailed Methodology:

» Formation of the Phthalimide Intermediate: 2-(4-Aminophenyl)butanoic acid is reacted with
phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions.
This reaction forms the corresponding phthalimide derivative.

o Reduction to Isoindolinone: The phthalimide intermediate is then selectively reduced to the
isoindolinone ring system. This can be achieved using various reducing agents, such as zinc
dust in the presence of a proton source.

 Purification: The crude Indobufen is purified by recrystallization from an appropriate solvent
system, such as ethanol/water, to yield the final product as a white solid.

Characterization: The final product should be characterized by techniques such as 'H NMR, 13C
NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of Indobufen against COX-1 and COX-2 enzymes.
Materials:
e Purified COX-1 and COX-2 enzymes

e Arachidonic acid (substrate)
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e Indobufen (test compound)

e Reaction buffer (e.g., Tris-HCI)

o Detection system (e.g., ELISA kit for prostaglandin E2 or a system to measure oxygen
consumption)

Procedure:

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

 Incubation with Inhibitor: Pre-incubate the enzymes with various concentrations of
Indobufen (or a vehicle control) for a specified time at 37°C.

e Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
e Reaction Termination: Stop the reaction after a defined period.

» Quantification of Product: Measure the amount of prostaglandin produced using a suitable
detection method.

o Data Analysis: Calculate the percentage of inhibition for each concentration of Indobufen
and determine the ICso value (the concentration of inhibitor that causes 50% inhibition of
enzyme activity).

In Vitro Platelet Aggregation Assay

This assay measures the effect of Indobufen on platelet aggregation induced by various
agonists.

Materials:

Platelet-rich plasma (PRP) or washed platelets

Platelet agonists (e.g., arachidonic acid, ADP, collagen)

Indobufen (test compound)

Platelet aggregometer
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Procedure:

PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.

 Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of Indobufen (or
a vehicle control) at 37°C.

 Induction of Aggregation: Add a platelet agonist to the PRP in the aggregometer cuvette.

o Measurement of Aggregation: Monitor the change in light transmittance through the PRP
suspension over time using the aggregometer. An increase in light transmittance
corresponds to platelet aggregation.

o Data Analysis: Determine the percentage of inhibition of platelet aggregation for each
concentration of Indobufen compared to the control.

Conclusion

Indobufen is a well-characterized reversible COX inhibitor with established antiplatelet activity.
Its chemical structure and physicochemical properties are conducive to oral administration. The
detailed experimental protocols provided in this guide for its synthesis and biological evaluation
will be instrumental for researchers and drug development professionals in advancing the study
and application of this important therapeutic agent. The elucidated signaling pathway provides
a clear framework for understanding its mechanism of action at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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